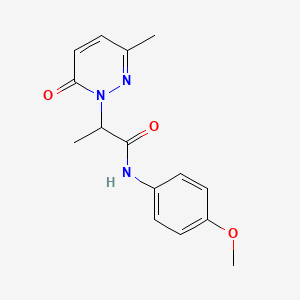![molecular formula C20H20N8 B4494596 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4494596.png)
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound It features a triazolopyrimidine core with various substituents, including a methyl group, a piperidino group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methyl, piperidino, and pyridyl groups can be introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The substituents on the triazolopyrimidine core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-6-(2-piperidino-4-pyrimidinyl)-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine: shares similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The presence of the methyl, piperidino, and pyridyl groups in this compound imparts unique properties, such as enhanced binding affinity to specific targets and improved pharmacokinetic profiles. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-14-16(17-7-10-22-19(24-17)27-11-3-2-4-12-27)13-23-20-25-18(26-28(14)20)15-5-8-21-9-6-15/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWOPBQIZDTKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C4=NC(=NC=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Phenylethyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide](/img/structure/B4494522.png)

![3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4494537.png)

![4-fluoro-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4494549.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-3,5-dimethylisoxazole](/img/structure/B4494561.png)
![N-(3-methoxyphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4494563.png)
![6-chloro-N-(2-furylmethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B4494568.png)
![N-(3,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4494569.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4494584.png)
![N-(3-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4494591.png)
![N-(2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4494611.png)
![5-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B4494619.png)

